molecular formula C16H12Cl2FN5O B2366204 N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-59-7

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2366204
CAS RN: 1291872-59-7
M. Wt: 380.2
InChI Key: VJQGGSSZXMUAPN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2FN5O and its molecular weight is 380.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives of 1,2,4-triazoles, highlighting the significance of such compounds in medicinal chemistry. For example, studies have synthesized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions. These analyses help understand the molecular foundations of their potential biological activities (Shukla et al., 2014).

Biological Evaluation

Some derivatives related to N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their potential anticancer properties. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed cytotoxic effects against breast cancer cell lines, with certain compounds demonstrating significant activity. This research suggests the therapeutic potential of these compounds in cancer treatment (Butler et al., 2013).

Theoretical Studies

Theoretical studies, including density functional theory (DFT) calculations, have been applied to understand the properties and reactivities of triazole derivatives. These studies provide insights into the electronic structure, intermolecular interactions, and potential reactivity patterns of such compounds, supporting their design and optimization for various applications (Moreno-Fuquen et al., 2019).

Antimicrobial and Antitumor Activities

Further research has explored the antimicrobial and antitumor activities of triazole derivatives. The synthesis of novel compounds and their evaluation against various microbial strains and cancer cell lines contribute to the development of new therapeutic agents. Such studies underline the importance of structural modification and optimization in achieving desired biological activities (Bekircan et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloro-4-fluorobenzylamine with 3-chlorophenyl isocyanate to form the intermediate, which is then reacted with 5-amino-1H-1,2,3-triazole-4-carboxylic acid to obtain the final product.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "3-chlorophenyl isocyanate", "5-amino-1H-1,2,3-triazole-4-carboxylic acid", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluorobenzylamine in DMF and add Et3N. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3-chlorophenyl isocyanate to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add DCM to the reaction mixture and wash the organic layer with NaHCO3 solution and brine.", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the intermediate.", "Step 5: Dissolve the intermediate in DMF and add 5-amino-1H-1,2,3-triazole-4-carboxylic acid. Stir the mixture at room temperature for 2 hours.", "Step 6: Add NaCl to the reaction mixture and extract with DCM.", "Step 7: Wash the organic layer with water and brine, dry over Na2SO4, and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography to obtain the final product." ] }

CAS RN

1291872-59-7

Product Name

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H12Cl2FN5O

Molecular Weight

380.2

IUPAC Name

5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)

InChI Key

VJQGGSSZXMUAPN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

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